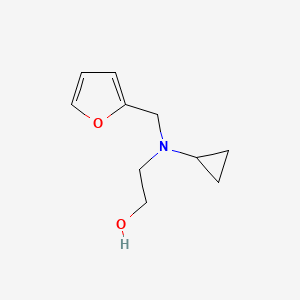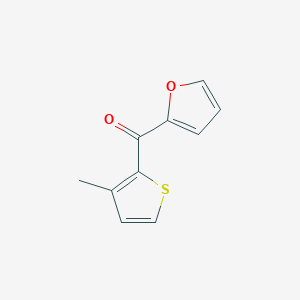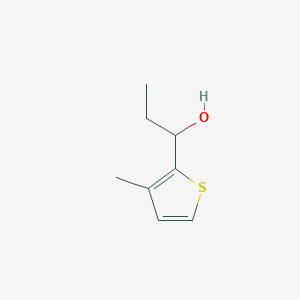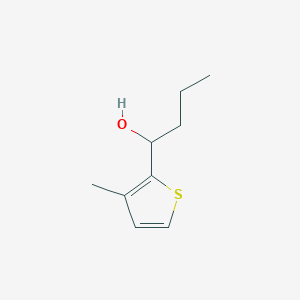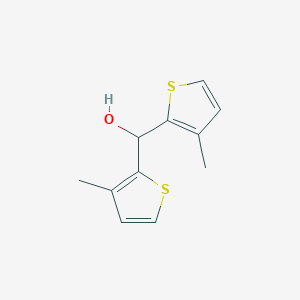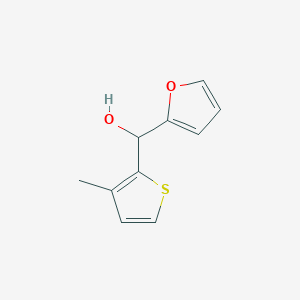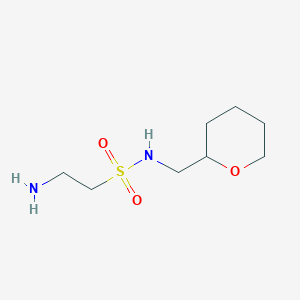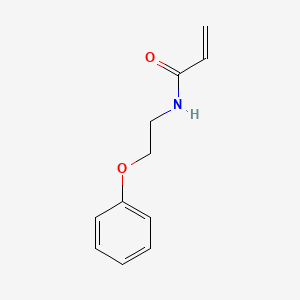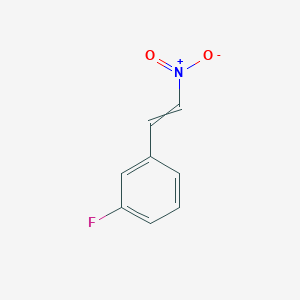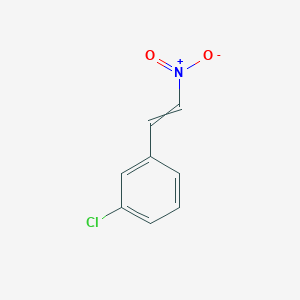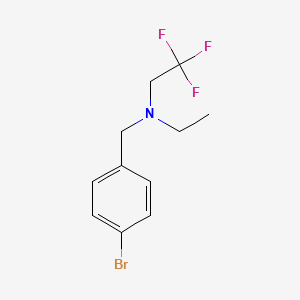
N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine is an organic compound that features a bromobenzyl group, an ethyl group, and a trifluoroethanamine moiety. This compound is of interest due to its unique chemical structure, which combines the properties of bromine, ethyl, and trifluoro groups, making it a valuable subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine typically involves the reaction of 4-bromobenzyl bromide with N-ethyl-2,2,2-trifluoroethanamine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) to ensure the reaction proceeds efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium hydride, potassium carbonate, DMF, THF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Major Products
Substitution: Various substituted benzyl derivatives.
Oxidation: 4-bromobenzaldehyde, 4-bromobenzoic acid.
Reduction: Corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including its effects on various biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoroethanamine moiety can enhance the compound’s lipophilicity and binding affinity, allowing it to effectively interact with hydrophobic pockets in proteins. The bromobenzyl group can participate in various chemical interactions, including hydrogen bonding and van der Waals forces, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-bromobenzyl)-N-methyl-2,2,2-trifluoroethanamine
- N-(4-bromobenzyl)-N-propyl-2,2,2-trifluoroethanamine
- N-(4-chlorobenzyl)-N-ethyl-2,2,2-trifluoroethanamine
Uniqueness
N-(4-bromobenzyl)-N-ethyl-2,2,2-trifluoroethanamine is unique due to the presence of the bromobenzyl group, which imparts distinct reactivity and binding properties compared to its analogs. The ethyl group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications.
Propiedades
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-ethyl-2,2,2-trifluoroethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3N/c1-2-16(8-11(13,14)15)7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEFLXIRXUGCKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)Br)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-Chlorophenyl)thio]quinoline-4-carboxylic acid](/img/structure/B7865337.png)
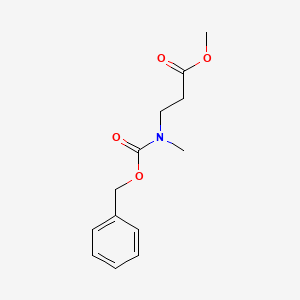
![1-(4-Acetyl-[1,4]diazepan-1-yl)-2-amino-ethanone](/img/structure/B7865358.png)
